6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Overview
Description
6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound characterized by the presence of a bromine atom, a trimethylsilyl group, and a carbonitrile group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxylation of the brominated naphthalene derivative is carried out using reagents such as sodium hydroxide or hydrogen peroxide.
Trimethylsilylation: The hydroxyl group is then protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to convert the carbonitrile group into other functional groups such as amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or amines.
Scientific Research Applications
6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interactions with molecular targets such as enzymes, receptors, and other biomolecules. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Similar structure but lacks the trimethylsilyl group.
6-Bromo-1-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Contains a tert-butyldimethylsilyl group instead of a trimethylsilyl group.
6-Bromo-1-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Contains a methoxy group instead of a trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile imparts unique properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C14H18BrNOSi |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
6-bromo-1-trimethylsilyloxy-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H18BrNOSi/c1-18(2,3)17-14(10-16)8-4-5-11-9-12(15)6-7-13(11)14/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
TYQFWSSHPRRTTN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC2=C1C=CC(=C2)Br)C#N |
Origin of Product |
United States |
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